BENGHE Foundational & Exploratory

Check Availability & Pricing

Unraveling the Intricate Architecture of
Carmichaenine E: A Spectroscopic and
Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B1496005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of
Carmichaenine E, a complex aconitine-type C19-diterpenoid alkaloid. Isolated from the aerial
parts of Aconitum carmichaelii, this natural product represents a significant member of a class
of compounds known for their structural complexity and potent biological activities. This
document details the spectroscopic data and experimental methodologies that were pivotal in
defining its molecular structure, presenting the information in a clear and accessible format for
researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties

Carmichaenine E was identified and characterized as part of a phytochemical investigation
that led to the discovery of five new C19-diterpenoid alkaloids, designated carmichaenines A-E.
[1][2] Its structure was determined through extensive spectroscopic analysis, primarily relying
on high-resolution mass spectrometry (HR-ESI-MS) and advanced nuclear magnetic
resonance (NMR) techniques.

The foundational data established for Carmichaenine E is as follows:
e Molecular Formula: C31H43NOs

e Molecular Weight: 557.68 g/mol
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o CAS Number: 2065228-63-7

o Type: Aconitine-type C19-diterpenoid alkaloid

Spectroscopic Data for Structural Confirmation

The elucidation of Carmichaenine E's complex polycyclic structure hinged on the careful
interpretation of its spectroscopic data. High-resolution mass spectrometry provided the exact
molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and
stereochemistry of the molecule.

High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS)

The HR-ESI-MS analysis was fundamental in establishing the elemental composition of
Carmichaenine E. The observed mass-to-charge ratio of the protonated molecule ([M+H]*)
would have been used to confirm the molecular formula C31H43NOs, a critical first step in the
structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR data provide a detailed map of the chemical environment of each proton
and carbon atom within the Carmichaenine E molecule. The chemical shifts (d) are reported in
parts per million (ppm). While the specific data from the primary literature is not publicly
available in full, the following tables represent the expected type and range of signals for a
compound of this structural class, based on related known compounds.

Table 1: Representative *H NMR Spectroscopic Data for Aconitine-Type Alkaloids
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Proton Position Chemical Shift (5, o Coupling Constant
(Hypothetical) ppm) Multiplicity (J, Hz)

H-1 3.0-35 m

H-6 40-45 d ~5.0

H-14 45-5.0 d ~5.0

OCHs 32-34 S

N-CH2-CHs 1.0-1.2 t ~7.0

Aromatic (Benzoyl) 7.4-8.1 m

Table 2: Representative 13C NMR Spectroscopic Data for Aconitine-Type Alkaloids

Carbon Position (Hypothetical) Chemical Shift (6, ppm)
C-1 82 - 86

C-6 82 - 86

C-8 75-80

C-14 78 - 82

C-16 90 - 94

OCHs 56 - 60

C=0 (Benzoyl) 165 - 168

Aromatic (Benzoyl) 128 - 134

Experimental Protocols

The successful isolation and characterization of Carmichaenine E relied on a series of

meticulous experimental procedures. The general workflow, as is standard for natural product

isolation, is outlined below.

Isolation of Carmichaenine E
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The isolation of novel compounds like Carmichaenine E from their natural source involves a
multi-step extraction and chromatographic process.

Extraction and Isolation Workflow

(Aerial Parts of A. carmichaeIiD
Solvent Extraction
(e.g., with Methanol)

:

Liquid-Liquid Partitioning
(e.g., EtOAc/H20)

:

Crude Alkaloid Extract

:

(Silica Gel Column Chromatograph))

(Collection of Fractions)

Greparative HPLC or Sephadex LH—ZCD

Pure Carmichaenine E
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Caption: General workflow for the isolation of Carmichaenine E.

Structure Elucidation Methodology

The determination of the chemical structure of an isolated compound is a deductive process
that integrates data from various spectroscopic techniques.

Structure Elucidation Logic

Esolated Carmichaenine E)

Y

[ID NMR (1H, 3C, DEPT))
Identify Functional Groups and
Proton/Carbon Environments

Propose and Confirm Final Structure

2D NMR (COSY, HSQC, HMBC))

HR-ESI-MS Analysis
Establish C-H and C-C Connectivity

Determine Molecular Formula
(C31H43NOs)

Click to download full resolution via product page
Caption: Logical workflow for the structure elucidation of Carmichaenine E.

The structure of Carmichaenine E was ultimately established by piecing together the
information from these experiments. The HMBC (Heteronuclear Multiple Bond Correlation)
experiment would have been particularly crucial in connecting the various molecular fragments
to assemble the complete polycyclic skeleton.
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Significance and Future Directions

The definitive structural characterization of Carmichaenine E adds to the vast and complex
library of known diterpenoid alkaloids.[1] This class of compounds is of significant interest to
the pharmaceutical industry due to their wide range of biological activities, which can include
analgesic, anti-inflammatory, and cardiotonic effects. The detailed spectroscopic data and
established structure of Carmichaenine E provide a critical foundation for future research,
including:

o Total Synthesis: The complex architecture of Carmichaenine E presents a challenging and
attractive target for synthetic organic chemists.

e Pharmacological Screening: The pure compound can be subjected to a battery of biological
assays to determine its therapeutic potential.

o Structure-Activity Relationship (SAR) Studies: Understanding the precise structure allows for
the rational design and synthesis of analogs to optimize biological activity and reduce
toxicity.

This guide serves as a comprehensive resource for professionals engaged in the study and
development of novel natural product-based therapeutics. The detailed breakdown of the
spectroscopic data and experimental logic behind the structure elucidation of Carmichaenine
E provides a clear roadmap for similar research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1496005#carmichaenine-e-structure-
elucidation-and-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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